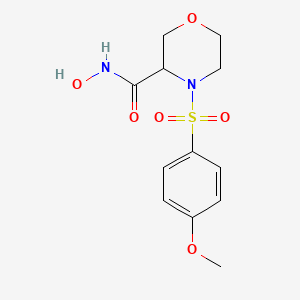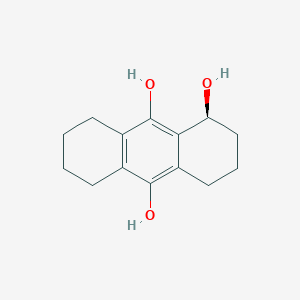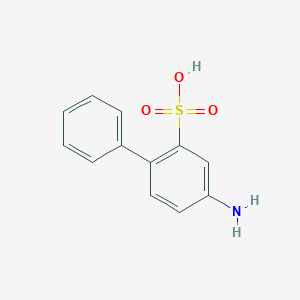
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is a complex organometallic compound that combines magnesium, bromide, and a fluorenyl moiety substituted with hexyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide typically involves the reaction of 9,9-dihexylfluorene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 9,9-dihexylfluorene: This involves the alkylation of fluorene with hexyl bromide in the presence of a strong base like sodium hydride.
Formation of the Grignard Reagent: The 9,9-dihexylfluorene is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.
Reaction with Magnesium Bromide: The Grignard reagent is subsequently treated with magnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Functionalized fluorenes with various substituents.
Wissenschaftliche Forschungsanwendungen
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Wirkmechanismus
The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dihexylfluorene: Lacks the magnesium and bromide components but shares the fluorenyl structure.
Magnesium;9,9-dioctyl-2H-fluoren-2-ide;bromide: Similar structure with octyl groups instead of hexyl groups.
Magnesium;9,9-diphenyl-2H-fluoren-2-ide;bromide: Contains phenyl groups instead of hexyl groups.
Uniqueness
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is unique due to its specific combination of magnesium, bromide, and hexyl-substituted fluorenyl moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis.
Eigenschaften
CAS-Nummer |
610787-98-9 |
|---|---|
Molekularformel |
C25H33BrMg |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide |
InChI |
InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SKRADMOSQXYCCH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)



silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
